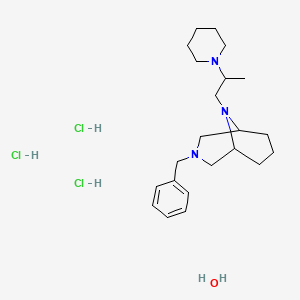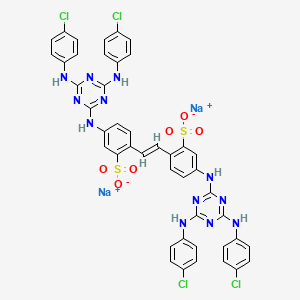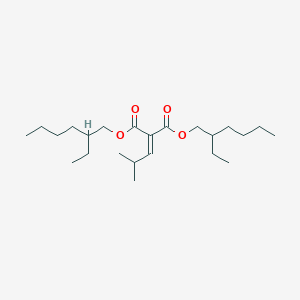
N-(4-Acetamidophenacyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamidophenacyl)imidazole hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetamidophenacyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenacyl)imidazole hydrochloride typically involves the reaction of 4-acetamidophenacyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Acetamidophenacyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetamidophenacyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex imidazole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Utilized in the study of enzyme inhibition and protein-ligand interactions.
- Acts as a probe for investigating biological pathways involving imidazole-containing compounds .
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
- Investigated as a potential drug candidate for various diseases .
Industry:
- Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
- Employed in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of N-(4-Acetamidophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes . The acetamidophenacyl group can also contribute to the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
N-(4-Acetamidophenacyl)imidazole: Lacks the hydrochloride salt form, which may affect its solubility and stability.
N-(4-Acetamidophenacyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical and biological properties.
N-(4-Acetamidophenacyl)imidazole-2-carboxaldehyde: Contains an additional aldehyde group, which can participate in different chemical reactions.
Uniqueness: N-(4-Acetamidophenacyl)imidazole hydrochloride is unique due to its specific combination of the acetamidophenacyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
77234-70-9 |
|---|---|
Molekularformel |
C13H14ClN3O2 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
N-[4-[2-(1H-imidazol-1-ium-1-yl)acetyl]phenyl]acetamide;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-10(17)15-12-4-2-11(3-5-12)13(18)8-16-7-6-14-9-16;/h2-7,9H,8H2,1H3,(H,15,17);1H |
InChI-Schlüssel |
OFKGHUIPFPVDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)







![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)





